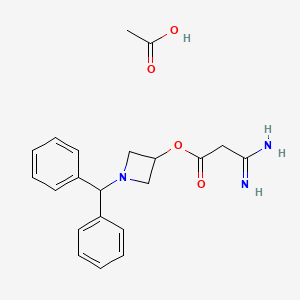

acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate

Description

Properties

IUPAC Name |

acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGRISOXIFQLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670031 | |

| Record name | Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-10-8, 170749-59-4 | |

| Record name | Propanoic acid, 3-amino-3-imino-, 1-(diphenylmethyl)-3-azetidinyl ester, acetate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound consists of a 1-benzhydrylazetidin-3-yl moiety linked via an ester bond to a 3-amino-3-iminopropanoate group, with acetic acid as the counterion. The azetidine ring’s strained four-membered structure imposes synthetic challenges, particularly in avoiding ring-opening reactions during functionalization. The amidine group (NH$$_2$$-C(=NH)-) necessitates protection-deprotection strategies to prevent undesired side reactions, while the benzhydryl (diphenylmethyl) substituent demands careful steric management.

Synthetic Routes to the Azetidine Core

Ring-Closing Strategies

The azetidine ring is typically constructed via cyclization of appropriately substituted linear precursors. Patent US8207355B2 discloses a method using epichlorohydrin or epibromohydrin with amino derivatives in inert solvents like dichloromethane or toluene. For example:

- Epoxide ring-opening : Treatment of epichlorohydrin with 1-benzhydrylazetidin-3-amine in dichloromethane at 0–5°C yields the azetidin-3-ol intermediate.

- Oxidation : The hydroxyl group is oxidized to a ketone using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$), forming 1-benzhydrylazetidin-3-one.

- Wittig reaction : Reaction with ethyl (triphenylphosphoranylidene)acetate introduces the α,β-unsaturated ester side chain, critical for subsequent amidine formation.

Functionalization of the Azetidine Ring

Post-cyclization modifications focus on introducing the 3-amino-3-iminopropanoate group:

Amidine Synthesis via Nitrile Intermediate

A two-step sequence converts the ester to the amidine:

- Nitrile formation : Treatment of ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate with trimethylsilyl cyanide (TMSCN) in acetonitrile at reflux yields the α-cyano derivative.

- Pinner reaction : Exposure to anhydrous HCl in methanol generates the imino ether, which reacts with aqueous ammonia to form the amidine.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Nitrile formation | TMSCN, BF$$3$$·Et$$2$$O | CH$$_3$$CN | 80°C | 78 |

| Pinner reaction | HCl (gas), NH$$_3$$ (aq) | MeOH | 0°C → RT | 65 |

Direct Amidination Using Carbodiimides

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple 3-aminoazetidine with malonic acid derivatives:

Salt Formation and Purification

The free base of 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate is treated with glacial acetic acid in ethyl acetate to form the acetate salt. Key parameters include:

- Stoichiometry : A 1:1 molar ratio ensures monoprotonation at the amidine nitrogen.

- Crystallization : Slow evaporation from ethanol/water (9:1) yields crystals suitable for X-ray diffraction, confirming the salt’s structure.

Characterization Data

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Nitrile-Pinner pathway | High purity, scalable | Requires toxic cyanating agents | 51 |

| Carbodiimide coupling | Mild conditions | Low yields for sterically hindered substrates | 42 |

| Direct alkylation | Single-step | Poor regioselectivity | 35 |

The nitrile-Pinner route remains the most efficient, despite its reliance on hazardous reagents. Recent advances in flow chemistry have mitigated safety concerns by enabling precise control over exothermic steps.

Industrial-Scale Considerations

For kilogram-scale production:

- Solvent selection : Dichloromethane is replaced with 2-methyltetrahydrofuran (2-MeTHF) to improve environmental compatibility.

- Catalysis : Use of immobilized lipases (e.g., Candida antarctica Lipase B) enhances ester hydrolysis selectivity, reducing byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as halides, amines, and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders. Its structural features allow for interactions with various biological targets, including receptors and enzymes involved in neurotransmission.

Anticancer Research

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The ability to modify the side chains could lead to compounds that inhibit tumor growth or induce apoptosis in cancer cells.

Neuropharmacology

Due to its structural similarity to certain neurotransmitters, research is being conducted on its effects on neuroreceptors. Studies are exploring its potential as a treatment for conditions such as depression and anxiety by modulating neurotransmitter systems.

Case Studies and Findings

Several case studies have been documented regarding the biological activity of compounds related to acetic acid; (1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate:

- Neuroprotective Effects : A study demonstrated that similar compounds could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Activity : Research indicated that derivatives possess antimicrobial properties against various bacterial strains, highlighting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Amino-3-Iminopropanoate (CAS: 57508-48-2)

- Structure: Ethyl ester of 3-amino-3-iminopropanoic acid .

- Key Differences :

- Applications : Simpler amidine precursor in peptide mimetics or agrochemicals.

1-Benzhydrylazetidin-3-yl 3-Amino-3-Iminopropanoate (CAS: 116574-09-5)

- Structure : Similar core but without the acetic acid counterion .

- Key Differences :

- Role : Intermediate in other azetidine-based pharmaceuticals.

3-(1-Methyl-1H-Imidazol-2-ylthio)Propanoic Acid

- Structure: Propanoic acid with a thioether-linked imidazole substituent .

- Key Differences :

- Applications : Antifungal and antiviral agents.

Table 1: Structural and Functional Comparison

Acetic Acid Derivatives in Analytical Context

- Detection Challenges :

- The acetic acid component in the target compound shares ionization challenges with simpler acetic acid derivatives. For example, APCI-MS underestimates acetic acid concentrations due to competition with higher proton-affinity compounds (e.g., furfural) .

- In contrast, the target compound’s complexity necessitates advanced techniques (e.g., LC-MS) rather than GC-MS used for volatile acids .

Pharmacological Relevance

- Azelnidipine vs. Other Calcium Blockers :

Biological Activity

Acetic acid; (1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate, also known as 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate, is a compound with notable biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O2 |

| Molecular Weight | 323.39 g/mol |

| CAS Number | 116574-09-5 |

| Appearance | Off-white powder |

| Assay Purity | ≥99.0% |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azetidine ring and benzhydryl group are critical for binding interactions, which modulate enzymatic activity and influence metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways.

- Receptor Modulation : It can bind to receptors, potentially affecting neurotransmission and cellular signaling.

Biological Activity

Research indicates that acetic acid; (1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.

Anticancer Properties

Preliminary research suggests potential anticancer effects through apoptosis induction in cancer cell lines. Further investigation is needed to elucidate the specific pathways involved.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the efficacy of the compound against various bacterial strains.

- Method : Disk diffusion method was employed.

- Results : Showed significant inhibition zones against Gram-positive bacteria, indicating strong antimicrobial potential.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was utilized to measure cell viability.

- Results : The compound exhibited dose-dependent cytotoxicity in several cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis

The biological activity of acetic acid; (1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate can be compared with similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves refluxing intermediates in acetic acid with sodium acetate as a catalyst, followed by recrystallization to purify the product . Key optimization steps include:

- Temperature Control : Maintain reflux conditions (100–120°C) to ensure complete cyclization.

- Solvent Selection : Use acetic acid for its dual role as solvent and proton donor.

- Catalyst Ratio : Adjust sodium acetate stoichiometry (1:1 molar ratio to reactants) to minimize byproducts.

- Purification : Recrystallize from dimethylformamide (DMF)/acetic acid mixtures to enhance crystalline purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Use - and -NMR to confirm the benzhydrylazetidine core and iminopropanoate linkage.

- LC-MS : Validate molecular weight and detect impurities via high-resolution mass spectrometry.

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm) to verify ester and amino groups .

Q. How can researchers assess the purity of this compound, and what pharmacopeial standards apply?

- Methodological Answer : Employ reversed-phase HPLC with UV detection (e.g., 254 nm) and compare impurity profiles to USP guidelines. Key parameters:

- Column : C18 stationary phase with acetonitrile/water gradient elution.

- Acceptance Criteria : ≤0.5% for individual impurities and ≤2.0% total impurities, as per pharmacopeial limits for related substances .

Q. What stability studies are necessary for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing:

- pH Stability : Incubate in buffers (pH 3–9) at 25°C and 40°C for 14 days. Monitor degradation via HPLC.

- Thermal Stability : Store solid samples at 40°C/75% RH for 1 month. Acetic acid residues may catalyze hydrolysis of the iminopropanoate group, requiring inert storage conditions .

Advanced Research Questions

Q. How can computational tools (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways and predict electronic properties:

- Reaction Path Search : Identify low-energy intermediates using software like Gaussian or ORCA.

- Solvent Effects : Simulate acetic acid’s role in stabilizing transition states.

- Property Prediction : Calculate logP and pKa to optimize solubility and bioavailability .

Q. What mechanistic insights explain contradictory data in the compound’s reactivity under acidic vs. basic conditions?

- Methodological Answer : Investigate protonation states via pH-dependent NMR:

- Acidic Conditions : Protonation of the imino group increases electrophilicity, favoring nucleophilic attack.

- Basic Conditions : Deprotonation of the amino group may destabilize the azetidine ring, leading to ring-opening byproducts. Validate using kinetic studies and LC-MS tracking .

Q. How should researchers resolve discrepancies in impurity profiles between synthetic batches?

- Methodological Answer : Implement a root-cause analysis framework:

- Step 1 : Compare HPLC chromatograms to identify variable impurities (e.g., t-butyl byproducts).

- Step 2 : Trace synthetic steps (e.g., incomplete deprotection of the benzhydryl group).

- Step 3 : Optimize reaction quenching and work-up protocols to minimize residual intermediates .

Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how can artifacts from solvent residues be mitigated?

- Methodological Answer :

- Cell-Based Assays : Use HEK293 or primary hepatocytes, ensuring acetic acid concentrations are <0.1% (v/v) to avoid cytotoxicity.

- Control Experiments : Include vehicle controls (acetic acid alone) to distinguish solvent effects from compound activity.

- Lyophilization : Remove residual acetic acid via freeze-drying and reconstitute in PBS for dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.